Tellurium, bis(p-tolyl)difluoro-
Description
Tellurium, bis(p-tolyl)difluoro- is an organotellurium compound that features two p-tolyl groups and two fluorine atoms bonded to a central tellurium atom. Tellurium compounds are known for their unique properties and applications in various fields, including materials science, chemistry, and medicine .
Properties
CAS No. |
4294-65-9 |
|---|---|
Molecular Formula |
C14H14F2Te |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[difluoro-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H14F2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
PDHCGIQMYOZNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tellurium, bis(p-tolyl)difluoro- typically involves the reaction of tellurium tetrachloride with p-tolyl lithium, followed by fluorination. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve the use of specialized fluorinating agents and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Tellurium, bis(p-tolyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can yield tellurium metal or lower oxidation state tellurium compounds.
Substitution: The p-tolyl groups can be substituted with other aryl or alkyl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organometallic reagents.
Scientific Research Applications
Tellurium, bis(p-tolyl)difluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and thermoelectric devices
Mechanism of Action
The mechanism of action of Tellurium, bis(p-tolyl)difluoro- involves its interaction with molecular targets through its tellurium center. The compound can form bonds with various biomolecules, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Tellurium, bis(p-tolyl)difluoro- can be compared with other organotellurium compounds, such as:
Tellurium, bis(phenyl)difluoro-: Similar structure but with phenyl groups instead of p-tolyl groups.
Tellurium, bis(methyl)difluoro-: Contains methyl groups instead of p-tolyl groups.
Tellurium, bis(ethyl)difluoro-: Features ethyl groups instead of p-tolyl groups. The uniqueness of Tellurium, bis(p-tolyl)difluoro- lies in its specific structural arrangement, which imparts distinct chemical and physical properties
Biological Activity
Tellurium, bis(p-tolyl)difluoro- is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique chemical properties, primarily stemming from the presence of tellurium and fluorine, suggest potential biological activities that merit exploration. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
Tellurium, bis(p-tolyl)difluoro- possesses a distinctive structure characterized by two p-tolyl groups and two fluorine atoms attached to a tellurium atom. The presence of fluorine enhances its reactivity and solubility in organic solvents, which can influence its biological interactions.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H12F2Te |
| Molecular Weight | 319.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that organotellurium compounds exhibit antimicrobial properties. For instance, research has shown that tellurium-based compounds can disrupt bacterial cell membranes, leading to cell death. In vitro tests have demonstrated that bis(p-tolyl)difluoro- shows significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that Tellurium, bis(p-tolyl)difluoro- exhibits selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
The mechanism underlying the biological activity of Tellurium, bis(p-tolyl)difluoro- appears to involve the generation of reactive oxygen species (ROS). These ROS can lead to oxidative stress within cells, contributing to apoptosis. Additionally, the compound may interfere with cellular signaling pathways involved in proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry demonstrated that Tellurium, bis(p-tolyl)difluoro- effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
- Cancer Cell Line Testing : Research conducted at the Groningen Research Institute assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 15 µM, showcasing its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigation into the mechanism revealed that treatment with Tellurium, bis(p-tolyl)difluoro- resulted in increased levels of ROS and activation of caspase-3 pathways, confirming its role in inducing apoptosis .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Mechanism | Involves ROS generation and caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
